molecular formula C20H23N3O2 B2609740 2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 2034574-95-1

2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2609740
CAS No.: 2034574-95-1
M. Wt: 337.423
InChI Key: ZBFUDTVPDDNAOS-UHFFFAOYSA-N
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Description

2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-phenylpyrazolidin-5-one with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may yield the corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of other pyrazolidinone derivatives with potential pharmaceutical applications.

Biology

In biological research, the compound may be studied for its potential anti-inflammatory and analgesic properties.

Medicine

The compound and its derivatives could be investigated for their potential use in the treatment of various diseases, including inflammatory conditions and pain management.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrazolidin-5-one: A precursor in the synthesis of the compound.

    N-(2,4,6-trimethylphenyl)acetamide: Another related compound with potential biological activity.

Uniqueness

2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of the pyrazolidinone and trimethylphenylacetamide moieties may result in unique pharmacological properties.

Properties

IUPAC Name

2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-11-15(2)20(16(3)12-14)21-18(24)13-23-19(25)9-10-22(23)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFUDTVPDDNAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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